![molecular formula C8H9ClF3N5O2 B2412928 (E)-1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine CAS No. 338394-22-2](/img/structure/B2412928.png)

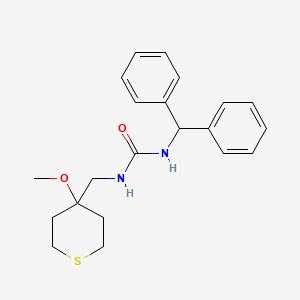

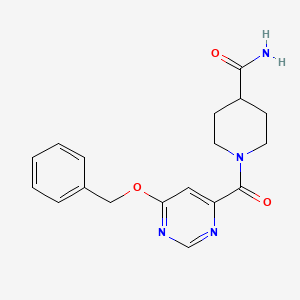

(E)-1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule with several functional groups. It contains a trifluoromethyl group, a nitro group, and a triazole ring, which are common in many pharmaceutical and agrochemical compounds .

Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions . The nitro group can be reduced to an amine group, and the triazole ring can participate in various reactions depending on its substitution pattern.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity, boiling point, and solubility .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The compound is used in the synthesis of various bioactive molecules. For instance, it serves as an intermediate in the creation of a neurokinin-1 receptor antagonist with potential applications in treating emesis and depression (Harrison et al., 2001). It also plays a role in the formation of N-unsubstituted 1,2,3-triazoles and Ethene-1,2-diamines, showcasing its versatility in synthesizing various nitrogen-containing heterocycles (Efimov et al., 2014).

Novel Heterocycles and Chemical Transformations

The compound is involved in reactions leading to novel zwitterionic heterocycles containing hypervalent tin, demonstrating its utility in organometallic chemistry (Wrackmeyer et al., 2003). It also participates in the creation of anthranilic acid derivatives, indicating its importance in the development of new organic molecules with potential medicinal properties (Noubade et al., 2009).

In Material Science and Chemistry

This compound is integral in the synthesis of energetic quaternary salts containing bi(1,2,4-triazoles), highlighting its application in the design of new materials with high energy content (Xue et al., 2005). It is also used in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, a significant intermediate in various industrial applications, including in the fields of medicine, pesticide, and chemistry (Ling-ya, 2015).

Role in Cancer Research

The compound is used in the synthesis and evaluation of novel triazolo[1,5-a] pyrimidine on cancer cells, indicating its potential in the development of new therapeutic agents for cancer treatment (Safari et al., 2020).

In Coordination Chemistry

It is involved in the formation of emissive mononuclear Eu(III) and Tb(III) complexes bearing deprotonated 2,2′-bipyridyl-1,2,4-triazole terdentate ligands, suggesting its role in the field of luminescence and coordination chemistry (Chen et al., 2016).

Zukünftige Richtungen

Trifluoromethyl groups and triazole rings are both areas of active research in medicinal chemistry and agrochemistry, and new methods for their synthesis and reactions are continually being developed . This compound, with its combination of these groups, could potentially be of interest in these fields.

Eigenschaften

IUPAC Name |

(E)-1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClF3N5O2/c1-15(2)5(9)4(17(18)19)6-13-14-7(16(6)3)8(10,11)12/h1-3H3/b5-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSDXPREAVOJON-PLNGDYQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C(F)(F)F)C(=C(N(C)C)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=C1C(F)(F)F)/C(=C(/N(C)C)\Cl)/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2412846.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine](/img/structure/B2412848.png)

![N-(2,4-dimethoxyphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2412852.png)

![[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2412853.png)

![3-((4-(3-chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2412860.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2412864.png)